1-Piperidinecarboxylic acid, 2-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester
Description
Its molecular structure combines a piperidine backbone with sulfur-containing and aromatic moieties, making it a candidate for applications in medicinal chemistry and material science.
Properties
IUPAC Name |
tert-butyl 2-(pyridin-4-ylmethylsulfanylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-17(2,3)21-16(20)19-11-5-4-6-15(19)13-22-12-14-7-9-18-10-8-14/h7-10,15H,4-6,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAZPNXOYXOTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CSCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101122307 | |
| Record name | 1-Piperidinecarboxylic acid, 2-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353982-15-6 | |
| Record name | 1-Piperidinecarboxylic acid, 2-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353982-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 2-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinecarboxylic acid, 2-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine moiety is introduced via nucleophilic substitution reactions.
Thioether Linkage Formation: The thioether linkage is formed by reacting a thiol with a suitable electrophile.
Esterification: The final step involves esterification to form the 1,1-dimethylethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The thioether linkage can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyridine moiety can be reduced to form piperidine derivatives.
Substitution: The piperidine ring can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated piperidine compounds.
Scientific Research Applications
Medicinal Chemistry Applications
-
Inhibitors of Protein Kinases :
The compound has been studied as a potential inhibitor of protein kinases, which play critical roles in various cellular processes including cell division and metabolism. Inhibiting these enzymes can be beneficial in treating diseases such as cancer and leukemia . -
Antimicrobial Activity :
Research indicates that piperidine derivatives exhibit antimicrobial properties. The structural modifications of piperidine compounds can enhance their efficacy against various pathogens, making them suitable candidates for developing new antibiotics . -
Neuroprotective Effects :
Some studies suggest that derivatives of piperidine can provide neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems .
Agricultural Applications
- Herbicides and Pesticides :
Compounds similar to 1-Piperidinecarboxylic acid have been utilized in the development of herbicides and pesticides due to their ability to inhibit specific biochemical pathways in plants and pests . This application is crucial for improving crop yield and protecting food sources.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Protein kinase inhibitors for cancer therapy | |
| Antimicrobial agents | ||
| Neuroprotective agents | ||
| Agricultural Science | Herbicides and pesticides |
Case Studies
-
Inhibition of Tyrosine Kinases :
A study demonstrated that certain piperidine derivatives effectively inhibited tyrosine kinases involved in cancer proliferation. The research highlighted structure-activity relationships that could guide the design of more potent inhibitors . -
Antimicrobial Efficacy :
A comparative study assessed the antimicrobial activity of various piperidine derivatives against bacterial strains such as E. coli and S. aureus. Results indicated that modifications to the piperidine structure significantly enhanced antimicrobial properties, suggesting pathways for drug development . -
Agricultural Applications :
Research on the herbicidal activity of piperidine-based compounds showed promising results in controlling weed growth without harming crops. This study emphasized the potential for developing safer agricultural chemicals that minimize environmental impact .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and pyridine moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidinecarboxylic Acid Derivatives
Key Observations :
- The target compound’s pyridinylmethylthio group distinguishes it from analogs with pyrimidine (CAS 1261232-36-3) or boronate ester substituents (CAS 1401697-46-8) . Sulfur-containing groups like thioethers may enhance lipophilicity and metal-binding capacity compared to ethers or boronate esters.
- Boronate-containing analogs (e.g., CAS 1092563-67-1) are critical in Suzuki-Miyaura coupling reactions for drug discovery, whereas the target compound’s pyridine moiety could facilitate hydrogen bonding in receptor interactions .
Table 2: Physicochemical and Hazard Data
Biological Activity
1-Piperidinecarboxylic acid, 2-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester is a compound with potential biological significance. This article explores its biological activity based on existing research, including case studies and relevant data.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula: C₁₃H₁₈N₂O₂S
- Molecular Weight: 270.35 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antiviral Activity: Research indicates that piperidine derivatives exhibit antiviral properties. A related class of compounds showed efficacy against the SARS-CoV-2 virus, inhibiting viral replication through interactions with viral proteins such as the main protease (Mpro) .
- Anti-inflammatory Effects: Compounds with similar structures have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
- Cell Proliferation Inhibition: Studies on related compounds suggest that they may inhibit cell proliferation in various human cell lines, which is crucial for therapeutic applications in cancer treatment .
Antiviral Testing
A study evaluated a series of piperidine derivatives for their antiviral activity against human coronavirus 229E and SARS-CoV-2. The results indicated that certain analogues had micromolar activity against SARS-CoV-2 by inhibiting the Mpro enzyme, critical for viral replication .
| Compound | Viral Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SARS-CoV-2 | 5.0 | Mpro inhibition |
| Compound B | Influenza A | 10.0 | Hemagglutinin blockade |
Anti-inflammatory Activity
In another study focusing on piperidine derivatives, compounds were assessed for their ability to reduce nitric oxide production in RAW 264.7 macrophages. The results demonstrated significant inhibition at varying concentrations.
| Concentration (µM) | % Inhibition of NO Production |
|---|---|
| 10 | 25% |
| 50 | 45% |
| 100 | 70% |
Mechanistic Insights
The mechanism of action for the biological activities of this compound often involves:
- Enzyme Inhibition: The inhibition of key enzymes involved in viral replication and inflammatory pathways.
- Cytokine Modulation: Altering the production of pro-inflammatory cytokines to reduce inflammation.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis of tert-butyl-protected piperidine derivatives typically involves multi-step procedures, such as:
- Step 1 : Formation of the piperidine ring via cyclization of appropriate precursors (e.g., amino alcohols or amines).
- Step 2 : Introduction of the pyridinylmethylthio moiety through nucleophilic substitution or thiol-ene reactions under inert atmospheres.
- Step 3 : tert-Butyl ester protection using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine .
Optimization : Use computational reaction path search methods (e.g., quantum chemical calculations) to predict energetically favorable intermediates and transition states, reducing trial-and-error experimentation .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity.
- Spectroscopy : Confirm the structure using - and -NMR to verify tert-butyl signals (~1.4 ppm for , ~28 ppm for ) and pyridinyl protons (aromatic region, 7–9 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] peaks matching the molecular weight (CHNOS: calculated ~333.17 g/mol) .
Advanced Research Questions
Q. How does the pyridinylmethylthio substituent influence the compound’s pharmacological interactions with biological targets?
The 4-pyridinylmethylthio group enhances:
- Lipophilicity : Facilitates membrane permeability, critical for CNS-targeting compounds.
- Receptor Binding : The sulfur atom may engage in hydrogen bonding or π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or GPCRs).
Methodology : Perform molecular docking simulations (using AutoDock Vina) to model interactions with targets like acetylcholinesterase or serotonin receptors. Validate with in vitro binding assays (e.g., radioligand displacement) .
Q. What strategies can resolve contradictions in stability data under varying pH and temperature conditions?
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and monitor via HPLC.
- pH-Dependent Hydrolysis : The tert-butyl ester is prone to acidic cleavage (e.g., TFA in DCM), while the thioether linkage may oxidize under basic conditions. Use buffered solutions (pH 1–13) to map degradation pathways .
- Contradiction Resolution : Cross-reference thermogravimetric analysis (TGA) data with computational predictions of bond dissociation energies (BDEs) .
Q. How can computational methods predict the compound’s metabolic fate and toxicity profile?
- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolites (e.g., oxidation of sulfur to sulfoxide or sulfone).
- Toxicity Screening : Apply QSAR models to assess hepatotoxicity (e.g., CYP450 inhibition) and genotoxicity (Ames test predictions). Validate with in vitro hepatocyte assays .
Methodological Considerations
Q. What analytical techniques are best suited for tracking this compound in complex biological matrices?
- LC-MS/MS : Use a triple quadrupole mass spectrometer with MRM (multiple reaction monitoring) for high sensitivity.
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .
Q. How can stereochemical impurities be detected and quantified during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
